molecular formula C9H6BrNO2 B7965627 7-Bromo-indolizine-3-carboxylic acid

7-Bromo-indolizine-3-carboxylic acid

Cat. No.: B7965627
M. Wt: 240.05 g/mol
InChI Key: YRKLMDKKAHRPQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-indolizine-3-carboxylic acid is a heterocyclic organic compound featuring a bromine atom at the 7th position and a carboxylic acid group at the 3rd position of the indolizine ring. Indolizines are known for their aromaticity and stability, making them significant in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-indolizine-3-carboxylic acid typically involves the bromination of indolizine-3-carboxylic acid. One common method includes:

    Bromination Reaction: Indolizine-3-carboxylic acid is treated with bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature or slightly elevated temperatures.

    Purification: The product is purified using recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: Industrial production may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction of the carboxylic acid group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used for these transformations.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether.

    Substitution: NaN3 in dimethylformamide (DMF) at elevated temperatures.

Major Products:

    Oxidation: Oxidized derivatives like 7-Bromo-indolizine-3-carboxylate.

    Reduction: 7-Bromo-indolizine-3-methanol.

    Substitution: 7-Azido-indolizine-3-carboxylic acid.

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Catalysis: Acts as a ligand in metal-catalyzed reactions.

Biology:

    Biological Probes: Utilized in the development of fluorescent probes for biological imaging.

    Enzyme Inhibition: Investigated for its potential as an enzyme inhibitor in various biochemical pathways.

Medicine:

    Drug Development: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry:

    Material Science: Used in the synthesis of advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 7-Bromo-indolizine-3-carboxylic acid depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The bromine atom and carboxylic acid group play crucial roles in binding to molecular targets, influencing pathways such as signal transduction or metabolic processes.

Comparison with Similar Compounds

    Indolizine-3-carboxylic acid: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    7-Chloro-indolizine-3-carboxylic acid: Similar structure but with a chlorine atom, which may exhibit different reactivity and biological activity.

    7-Iodo-indolizine-3-carboxylic acid: Contains an iodine atom, potentially offering different pharmacokinetic properties.

Uniqueness: 7-Bromo-indolizine-3-carboxylic acid is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and may confer distinct biological activities compared to its halogenated analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

7-bromoindolizine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2/c10-6-3-4-11-7(5-6)1-2-8(11)9(12)13/h1-5H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRKLMDKKAHRPQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC=C2C(=O)O)C=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.